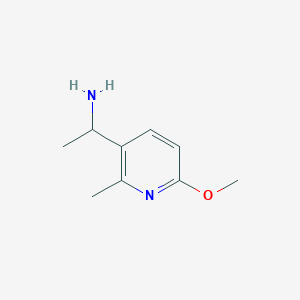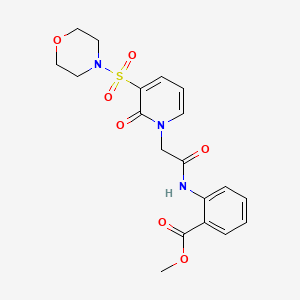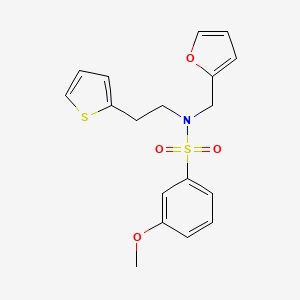
N-(furan-2-ylmethyl)-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related benzenesulfonamide compounds typically involves cascade reactions or specific substitutions that introduce various functional groups onto a benzenesulfonamide scaffold. For instance, the gold(I)-catalyzed cascade reaction has been employed to obtain highly substituted N-(furan-3-ylmethylene)benzenesulfonamides from accessible starting materials, highlighting a method that could be adapted for the synthesis of our target compound (Wang et al., 2014). Such methodologies underscore the complexity and versatility in synthesizing benzenesulfonamide derivatives.
Molecular Structure Analysis
The molecular structure of benzenesulfonamide derivatives is often determined using techniques like X-ray diffraction, showcasing the compound's solid-state conformation and intermolecular interactions. For example, the crystal structures of isomorphous benzenesulfonamide compounds have been determined to highlight the importance of C-H...O, C-H...π, and C-H...Cl interactions in defining the crystal packing (Bats et al., 2001). These insights are crucial for understanding the molecular structure of N-(furan-2-ylmethyl)-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide.
Wissenschaftliche Forschungsanwendungen
Crystal Structures and Intermolecular Interactions
- Crystal Structures Determination : N-(furan-2-ylmethyl)-3-methoxy-N-(2-(thiophen-2-yl)ethyl)benzenesulfonamide, similar to its analogs, is studied for its crystal structure. The structures are characterized by intermolecular C-H...O, C-H...π, and C-H...Cl interactions, as seen in isomorphous benzenesulfonamide crystal structures (Bats, Frost, & Hashmi, 2001).
Synthesis and Chemical Properties
- Synthesis via Gold-Catalyzed Reactions : Synthesis of highly substituted N-(furan-3-ylmethylene)benzenesulfonamides, which are related compounds, has been achieved through a gold(I)-catalyzed cascade reaction. This approach highlights the versatility and reactivity of these compounds in synthetic chemistry (Wang, Huang, Shi, Rudolph, & Hashmi, 2014).
Applications in Photodynamic Therapy
- Potential in Photodynamic Therapy : Analogous compounds to this compound have shown promising results in photodynamic therapy, particularly in the treatment of cancer. These compounds exhibit high singlet oxygen quantum yield, making them potential Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Anticancer and Antiproliferative Properties
- Anticancer and Antiproliferative Activity : Related benzenesulfonamide derivatives have been explored for their anticancer properties. Certain derivatives demonstrate significant antiproliferative activity against various cancer cell lines, suggesting potential therapeutic applications for this compound or its analogs (Romagnoli et al., 2015).
Zukünftige Richtungen
- Biological Activity : Investigate its potential as an anticancer agent, considering the presence of furan and thiophene moieties .
: Khalaf, H. S., Tolan, H. E. M., El-Bayaa, M. N., Radwan, M. A. A., El-Manawaty, M., & El-Sayed, W. A. (2020). Synthesis and Anticancer Activity of New Pyridine-Thiophene and Pyridine-Furan Hybrid Compounds, Their Sugar Hydrazone, and Glycosyl Derivatives. Russian Journal of General Chemistry, 90(10), 1706–1715. Read more
Eigenschaften
IUPAC Name |
N-(furan-2-ylmethyl)-3-methoxy-N-(2-thiophen-2-ylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S2/c1-22-15-5-2-8-18(13-15)25(20,21)19(14-16-6-3-11-23-16)10-9-17-7-4-12-24-17/h2-8,11-13H,9-10,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKAGUVPFYDGJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)S(=O)(=O)N(CCC2=CC=CS2)CC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


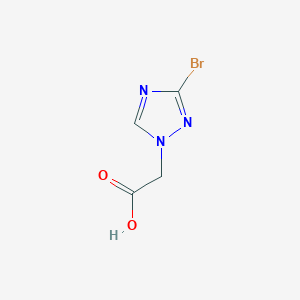
![N-(3-(1H-pyrrolo[2,3-b]pyridin-1-yl)propyl)-2-(benzylthio)acetamide](/img/structure/B2490981.png)
![4-{[(E)-(2,4-dihydroxyphenyl)methylidene]amino}-2-(3,4-dimethoxyphenethyl)-1-isoindolinone](/img/structure/B2490983.png)
![1-[2-(Piperazin-1-yl)acetyl]pyrrolidin-2-one; trifluoroacetic acid](/img/structure/B2490988.png)
![(3-methoxyphenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2490989.png)
![N-(5-chloro-2-methoxyphenyl)-4-(imidazo[1,2-a]pyridin-3-ylmethyl)piperazine-1-carboxamide](/img/structure/B2490990.png)
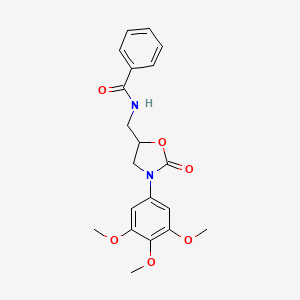

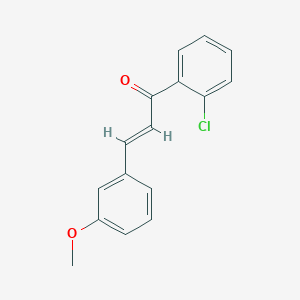
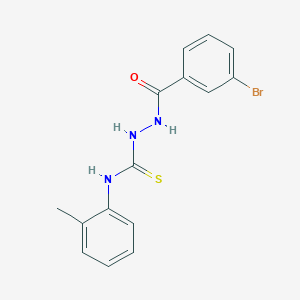
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(2-(pyridin-3-yl)morpholino)prop-2-en-1-one](/img/structure/B2490999.png)
